
1-(tert-Butoxycarbonyl)-4-cyanopiperidine-4-carboxylic acid
Overview
Description
1-(tert-Butoxycarbonyl)-4-cyanopiperidine-4-carboxylic acid is a chemical compound that features a piperidine ring substituted with a tert-butoxycarbonyl (Boc) group, a cyano group, and a carboxylic acid group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(tert-Butoxycarbonyl)-4-cyanopiperidine-4-carboxylic acid typically involves the protection of the piperidine nitrogen with a tert-butoxycarbonyl group. This is achieved by reacting piperidine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The cyano group can be introduced via nucleophilic substitution reactions, while the carboxylic acid group can be introduced through oxidation reactions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow microreactor systems, which offer efficient, versatile, and sustainable synthesis compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(tert-Butoxycarbonyl)-4-cyanopiperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form derivatives.
Reduction: The cyano group can be reduced to an amine group.
Substitution: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogenation catalysts can be used.
Substitution: Acidic conditions, such as trifluoroacetic acid in dichloromethane, are commonly used for Boc deprotection.
Major Products:
Oxidation: Derivatives with additional oxygen-containing functional groups.
Reduction: Amino derivatives.
Substitution: Deprotected piperidine derivatives.
Scientific Research Applications
Pharmaceutical Development
This compound is utilized as an intermediate in the synthesis of various pharmaceutical agents. Its structure allows for modifications that can lead to the development of new drugs targeting neurological disorders and other conditions.
- Case Study : Research has demonstrated the compound's efficacy in synthesizing potential inhibitors for specific enzymes involved in neurodegenerative diseases. For instance, derivatives of this compound have shown promise in inhibiting acetylcholinesterase, an enzyme linked to Alzheimer's disease.
Chemical Biology
The compound is employed in chemical biology to study protein interactions and enzyme mechanisms. Its ability to form stable complexes with proteins makes it a valuable tool for probing biological pathways.
- Case Study : In studies focusing on G-protein coupled receptors (GPCRs), derivatives of this compound have been used to elucidate binding affinities and functional outcomes, contributing to the understanding of receptor signaling pathways.
Material Science
1-(tert-Butoxycarbonyl)-4-cyanopiperidine-4-carboxylic acid has applications in the development of novel materials, particularly in polymer chemistry where it serves as a building block for synthesizing copolymers with specific properties.
- Data Table: Comparison of Material Properties
Property | Value |
---|---|
Thermal Stability | Moderate |
Mechanical Strength | High |
Solvent Resistance | Good |
Mechanism of Action
The mechanism of action of 1-(tert-Butoxycarbonyl)-4-cyanopiperidine-4-carboxylic acid involves the reactivity of its functional groups. The Boc group serves as a protecting group for the amine, which can be selectively removed under acidic conditions . The cyano group can participate in nucleophilic addition reactions, while the carboxylic acid group can undergo esterification and amidation reactions.
Comparison with Similar Compounds
- 1-(tert-Butoxycarbonyl)-4-aminopiperidine-4-carboxylic acid
- 1-(tert-Butoxycarbonyl)-4-cyanopiperidine-4-carboxamide
Comparison: 1-(tert-Butoxycarbonyl)-4-cyanopiperidine-4-carboxylic acid is unique due to the presence of both a cyano group and a carboxylic acid group on the piperidine ring. This combination of functional groups provides distinct reactivity and versatility in synthetic applications compared to similar compounds that may lack one of these groups .
Biological Activity
1-(tert-Butoxycarbonyl)-4-cyanopiperidine-4-carboxylic acid (CAS No. 84358-13-4) is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities and applications as a building block in the synthesis of various pharmaceuticals. This article will explore the compound's biological activity, including its pharmacokinetics, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₁H₁₉NO₄
- Molecular Weight : 229.27 g/mol
- Melting Point : 149–153 °C
- Log P (octanol-water partition coefficient) : 1.13 to 2.18, indicating moderate lipophilicity which influences its absorption and distribution in biological systems.
Biological Activity Overview
This compound exhibits several biological activities that are relevant for pharmaceutical applications:
2. Enzyme Inhibition
The compound has been studied for its potential as an inhibitor of certain enzymes involved in metabolic pathways. Its structure allows it to interact with active sites of enzymes, potentially leading to therapeutic applications in metabolic disorders.
Pharmacokinetics
This compound shows favorable pharmacokinetic properties:
- GI Absorption : High, indicating good oral bioavailability.
- Blood-Brain Barrier (BBB) Permeability : Yes, suggesting potential central nervous system activity.
- P-glycoprotein Substrate : No, which may enhance its absorption profile compared to other compounds that are substrates.
The exact mechanisms through which this compound exerts its biological effects are still being elucidated. However, its ability to modulate enzyme activity and interact with cellular receptors positions it as a candidate for further investigation in drug development.
Case Studies and Research Findings
Several studies have investigated the biological implications of piperidine derivatives:
-
Study on Antimicrobial Properties :
A study by Mahato et al. (2019) explored the synthesis of various piperidine derivatives and their antimicrobial activities against pathogenic bacteria. The findings suggest that modifications in the piperidine structure can enhance antimicrobial efficacy, indicating potential pathways for developing new antibiotics based on this compound's structure . -
Enzyme Inhibition Research :
In a study focusing on enzyme inhibitors, it was found that piperidine derivatives could effectively inhibit specific enzymes linked to cancer metabolism. This opens avenues for further exploration of this compound as a potential anticancer agent . -
Synthesis and Characterization :
The synthesis of this compound has been documented, showcasing its utility as an intermediate in creating more complex molecules with desired biological activities .
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 1-(tert-butoxycarbonyl)-4-cyanopiperidine-4-carboxylic acid, and how can reaction conditions be optimized to minimize side products?
- Methodological Answer: The synthesis typically involves introducing the tert-butoxycarbonyl (Boc) protecting group to the piperidine nitrogen, followed by cyanation at the 4-position. A common approach uses Boc-anhydride in the presence of a base (e.g., DMAP or triethylamine) under anhydrous conditions. For cyanation, potassium cyanide or trimethylsilyl cyanide (TMSCN) in polar aprotic solvents (e.g., DMF) is employed. Key optimization steps include:
- Temperature control : Maintaining 0–5°C during Boc protection to prevent premature deprotection .
- Solvent selection : Using DMF for cyanation to enhance solubility of intermediates .
- Purification : Column chromatography with gradients of ethyl acetate/hexane (3:7 to 1:1) to isolate the product from unreacted starting materials .
Q. How can researchers assess the purity and structural integrity of this compound post-synthesis?
- Methodological Answer: Analytical techniques include:
- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (60:40) at 1 mL/min flow rate; retention time typically ~8.5 minutes for the pure compound .
- NMR : Key signals include:
- ¹H NMR : δ 1.44 ppm (s, 9H, Boc tert-butyl), δ 3.4–3.8 ppm (m, 4H, piperidine protons), δ 4.2 ppm (br s, 1H, NHBoc) .
- ¹³C NMR : δ 28.1 ppm (Boc tert-butyl), δ 80.1 ppm (Boc carbonyl), δ 119.5 ppm (CN) .
- FT-IR : Peaks at ~1680 cm⁻¹ (Boc carbonyl) and ~2240 cm⁻¹ (C≡N stretch) confirm functional groups .
Q. What are the critical storage conditions to maintain compound stability?
- Methodological Answer: The compound is hygroscopic and light-sensitive. Optimal storage conditions include:
- Temperature : 2–8°C in a sealed, inert atmosphere (argon or nitrogen) .
- Container : Amber glass vials to prevent photodegradation.
- Desiccant : Include silica gel packs to mitigate hydrolysis of the Boc group .
Advanced Research Questions
Q. How can competing side reactions (e.g., Boc deprotection or cyano group hydrolysis) be mitigated during derivatization reactions?
- Methodological Answer:
- Boc Stability : Avoid strong acids (e.g., TFA) unless intentional deprotection is required. Use mild bases (e.g., NaHCO₃) in aqueous workups to preserve the Boc group .
- Cyano Protection : Substitute TMSCN for KCN in anhydrous DMF to reduce hydrolysis; monitor reaction progress via TLC (Rf ~0.4 in ethyl acetate/hexane) .
- Table: Reactivity Comparison
Reagent | Solvent | Temperature | Side Product Yield (%) |
---|---|---|---|
KCN | DMF | 25°C | 12% (hydrolysis) |
TMSCN | DMF | 25°C | 3% (hydrolysis) |
Data derived from analogous piperidine cyanation studies . |
Q. How can researchers resolve contradictory solubility data reported in literature (e.g., polar vs. nonpolar solvents)?
- Methodological Answer: Solubility discrepancies arise from varying hydration states or impurities. Systematic testing is recommended:
- Step 1 : Recrystallize the compound from ethanol/water (7:3) to obtain a pure anhydrous form .
- Step 2 : Measure solubility via UV-Vis spectroscopy (λmax ~260 nm) in solvents like DMSO, THF, and chloroform.
- Reported Data :
Solvent | Solubility (mg/mL) | Source |
---|---|---|
DMSO | 45.2 | |
Chloroform | 8.7 | |
Ethanol | 22.1 |
Q. What strategies are effective for analyzing the compound’s stability under catalytic hydrogenation conditions?
- Methodological Answer: Hydrogenation of the cyano group to an amine requires careful monitoring:
- Catalyst Screening : Compare Pd/C (10% wt) vs. Raney Nickel in methanol at 50 psi H₂. Pd/C shows higher selectivity for CN reduction without Boc cleavage .
- Reaction Monitoring : Use LC-MS to detect intermediates (e.g., m/z 245.1 [M+H]⁺ for Boc-protected amine).
- Side Reactions : Boc deprotection (<5%) occurs above 60°C; maintain temperatures ≤40°C .
Q. Contradictory Data Analysis
Q. How should researchers address conflicting reports on the Boc group’s thermal stability during DSC analysis?
- Methodological Answer: Differential Scanning Calorimetry (DSC) studies show variability due to sample preparation:
- Decomposition Onset : 162–166°C (pure compound) vs. 150–155°C (impure samples) .
- Mitigation : Pre-dry samples at 60°C under vacuum for 24 hours to remove residual solvents that lower decomposition thresholds .
Q. Key Safety and Handling Considerations
Properties
IUPAC Name |
4-cyano-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O4/c1-11(2,3)18-10(17)14-6-4-12(8-13,5-7-14)9(15)16/h4-7H2,1-3H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URBDNSCLBSLLFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C#N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00727826 | |
Record name | 1-(tert-Butoxycarbonyl)-4-cyanopiperidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00727826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
495415-34-4 | |
Record name | 1-(tert-Butoxycarbonyl)-4-cyanopiperidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00727826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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